molecular formula C16H21BrN2O B2938784 (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2319807-92-4

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No. B2938784
CAS RN: 2319807-92-4
M. Wt: 337.261
InChI Key: BNHPBBPVYDMWFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be complex due to the presence of multiple functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, while the cyclobutyl and 1,4-diazepan-1-yl groups would add cyclic and nitrogen-containing components, respectively .


Chemical Reactions Analysis

The reactivity of “(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” would be influenced by its functional groups. The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrogen in the 1,4-diazepan-1-yl group could participate in reactions involving nucleophilic attack .

Scientific Research Applications

Antioxidant Properties and Synthesis

Research has demonstrated the synthesis and evaluation of antioxidant properties of various bromophenyl derivatives, highlighting their potential as effective antioxidants. For instance, the synthesis of bromophenol derivatives and their in vitro antioxidant activities were determined by analyzing their radical scavenging activities. These compounds showed promising antioxidant power, indicating their potential utility in combating oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Antitubercular Activity

Novel bromophenol derivatives have been synthesized and evaluated for their antimicrobial activity. The preparation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling and their subsequent in vitro antibacterial and antifungal activity assessment is one such example. This research underscores the potential use of bromophenyl compounds in developing new antimicrobial agents (Reddy & Reddy, 2016).

Carbonic Anhydrase Inhibition

Several studies have focused on synthesizing bromophenols with carbonic anhydrase inhibitory properties. These compounds are explored for their therapeutic potential in treating conditions like glaucoma, epilepsy, and osteoporosis. The inhibition of human cytosolic carbonic anhydrase II by newly synthesized bromophenols indicates the utility of these compounds in medical chemistry and drug development (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Cancer Research

Compounds structurally related to (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone have been explored for their potential in cancer research. For example, naphthyridine derivatives were investigated for their anticancer activity in human melanoma cell lines, revealing that these compounds can induce apoptosis or necroptosis depending on their concentration. This research highlights the potential application of similar compounds in developing new cancer treatments (Kong, Lv, Yan, Chang, & Wang, 2018).

properties

IUPAC Name

(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPBBPVYDMWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

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